molecular formula C25H36N2O B235095 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide CAS No. 151338-11-3

3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide

Cat. No. B235095
M. Wt: 380.6 g/mol
InChI Key: SWSAVZHOUMPGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a synthetic compound that belongs to the class of androgen receptor modulators. It is commonly known as SARMs (Selective Androgen Receptor Modulators) and is used in scientific research to study the effects of androgens on the human body. SARMs are known for their ability to selectively target the androgen receptors in the body, which makes them a promising alternative to traditional anabolic steroids.

Mechanism Of Action

The mechanism of action of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide involves binding to the androgen receptor and activating its signaling pathways. This leads to an increase in protein synthesis and anabolic activity in muscle tissue, as well as an increase in bone density. SARMs are known for their ability to selectively target the androgen receptors in specific tissues, which reduces the risk of side effects associated with traditional anabolic steroids.

Biochemical And Physiological Effects

Studies have shown that 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide can increase muscle mass and strength, as well as improve bone density. It has also been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease. SARMs have a lower risk of side effects compared to traditional anabolic steroids, such as prostate enlargement and hair loss.

Advantages And Limitations For Lab Experiments

The advantages of using 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in lab experiments include its high selectivity for the androgen receptor, which reduces the risk of off-target effects. It also has a longer half-life compared to traditional anabolic steroids, which allows for less frequent dosing. However, limitations include the lack of long-term safety data and the need for further research to fully understand its potential therapeutic applications.

Future Directions

1. Further studies to evaluate the long-term safety and efficacy of 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide in humans.
2. Development of more potent and selective SARMs for the treatment of specific conditions.
3. Investigation of the potential use of SARMs in the treatment of age-related muscle wasting and frailty.
4. Studies to evaluate the effects of SARMs on cognitive function and mood.
5. Development of SARMs for use in veterinary medicine.
Conclusion:
In conclusion, 3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide is a promising compound for the treatment of conditions such as osteoporosis and muscle wasting. Its high selectivity for the androgen receptor and lower risk of side effects compared to traditional anabolic steroids make it an attractive alternative. However, further research is needed to fully understand its potential therapeutic applications and long-term safety.

Scientific Research Applications

3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the androgen receptor and can selectively target specific tissues, such as muscle and bone. This makes it a promising candidate for the treatment of conditions such as osteoporosis, muscle wasting, and hypogonadism.

properties

CAS RN

151338-11-3

Product Name

3-cyano-N-(1,1-dimethylethyl)androsta-3,5-diene-17-beta-carboxamide

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

N-tert-butyl-3-cyano-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxamide

InChI

InChI=1S/C25H36N2O/c1-23(2,3)27-22(28)21-9-8-19-18-7-6-17-14-16(15-26)10-12-24(17,4)20(18)11-13-25(19,21)5/h6,14,18-21H,7-13H2,1-5H3,(H,27,28)

InChI Key

SWSAVZHOUMPGCF-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C#N)C

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CC12CCC(C#N)=CC1=CCC1C2CCC2(C)C(C(=O)O)CCC12
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reactant
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